molecular formula C12H7ClNO5- B573798 7-chloro-3-(methoxycarbonyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 170143-39-2

7-chloro-3-(methoxycarbonyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B573798
CAS No.: 170143-39-2
M. Wt: 280.64
InChI Key: JERBLEWVWBLVCO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-3-(methoxycarbonyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(methoxycarbonyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of anthranilic acid with ethyl acetoacetate in the presence of a catalyst, followed by chlorination and esterification to introduce the chloro and methoxycarbonyl groups, respectively .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(methoxycarbonyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

7-chloro-3-(methoxycarbonyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-3-(methoxycarbonyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-3-(methoxycarbonyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

170143-39-2

Molecular Formula

C12H7ClNO5-

Molecular Weight

280.64

IUPAC Name

7-chloro-3-methoxycarbonyl-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C12H8ClNO5/c1-19-12(18)8-9(11(16)17)14-7-4-5(13)2-3-6(7)10(8)15/h2-4H,1H3,(H,14,15)(H,16,17)/p-1

InChI Key

JERBLEWVWBLVCO-UHFFFAOYSA-M

SMILES

COC(=O)C1=C(NC2=C(C1=O)C=CC(=C2)Cl)C(=O)[O-]

Synonyms

3-METHYL HYDROGEN 7-CHLORO-1,4-DIHYDRO-4-OXOQUINOLINE-2,3-DICARBOXYLATE

Origin of Product

United States

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